Technical Guide: Synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
Technical Guide: Synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
This guide details the regioselective synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile . This specific isomer presents a significant synthetic challenge due to the steric and electronic directing effects that typically favor the 3-nitro isomer during direct nitration or alkylation.[1]
To ensure high purity and regiochemical fidelity, this guide advocates for a De Novo Cyclization followed by Functional Group Interconversion (FGI) strategy, specifically avoiding the pitfalls of direct nitration on the N-alkylated scaffold.[1]
[1]
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The synthesis of 1,4,5-trisubstituted pyrazoles is governed by the tautomeric nature of the pyrazole ring and the directing effects of substituents.[1]
-
Direct Nitration Route (Flawed): Nitration of 1-isopropyl-1H-pyrazole-4-carbonitrile typically yields the 3-nitro isomer.[1] The isopropyl group at
creates steric bulk, shielding the adjacent position, while the electron-withdrawing nitrile at deactivates the ring.[1] Electrophilic aromatic substitution ( ) therefore favors the less hindered position.[1] -
Alkylation Route (Flawed): Alkylation of 3-nitro-1H-pyrazole-4-carbonitrile with isopropyl halides favors the formation of 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (the thermodynamic product), as alkylation occurs at the nitrogen distal to the bulky nitro group.[1]
The Solution: The Amino-Oxidation Pathway
To secure the nitro group at the sterically congested
Retrosynthetic Logic:
-
Target: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.[1]
-
Precursor: 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.[1]
-
Starting Materials: Isopropylhydrazine hydrochloride + Ethoxymethylene malononitrile.
Part 2: Visualizing the Pathway
Caption: Two-step regioselective synthesis avoiding the thermodynamic 3-nitro isomer trap.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
This step utilizes the reaction between a hydrazine and a vinyl ether.[1] The regiochemistry is driven by the initial attack of the terminal nitrogen of the hydrazine on the electrophilic
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethoxymethylene malononitrile | 1.0 | Electrophile (C3/C4/C5 source) |
| Isopropylhydrazine HCl | 1.1 | Nucleophile (N1/N2 source) |
| Triethylamine (
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Isopropylhydrazine HCl (1.1 equiv) in absolute ethanol.
-
Neutralization: Add Triethylamine (1.2 equiv) dropwise at
. Stir for 15 minutes. -
Addition: Add Ethoxymethylene malononitrile (1.0 equiv) portion-wise. The solution may turn yellow/orange.[1]
-
Cyclization: Heat the mixture to reflux (
) for 3-5 hours. Monitor consumption of the nitrile starting material via TLC (Mobile phase: 30% EtOAc in Hexanes).[1] -
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Isolation: Dissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ). Dry over anhydrous , filter, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexanes).
Step 2: Oxidation to 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
Direct oxidation of the amine to the nitro group is superior to the Sandmeyer reaction (diazotization) for electron-deficient pyrazoles, as diazonium salts of aminocyanopyrazoles can be unstable.[1] We utilize a "green" oxidation method using Peroxide and Tungstate.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Amino-1-isopropyl-pyrazole...[1] | 1.0 | Substrate |
| Hydrogen Peroxide (30-50% aq) | 5.0 - 8.0 | Oxidant |
| Sodium Tungstate Dihydrate | 0.2 (20 mol%) | Catalyst |
| Sulfuric Acid (conc.)[1] | Solvent/Cat.[1][2][3][4][5][6][7][8] | Medium |
Protocol:
-
Setup: Use a 3-neck flask with a thermometer and an efficient reflux condenser. Caution: Exothermic reaction.[1]
-
Dissolution: Suspend the 5-amino-pyrazole (1.0 equiv) and Sodium Tungstate (
, 0.2 equiv) in water (or dilute acetic acid if solubility is poor).[1] -
Acidification: Carefully add concentrated Sulfuric Acid (approx. 1 mL per mmol of substrate) while cooling to maintain temp
.[1] -
Oxidation: Add Hydrogen Peroxide (30% aq, 5.0 equiv) dropwise.
-
Reaction: Heat the mixture to
. Stir for 4–8 hours.[1]-
Note: If the reaction stalls (monitored by TLC), add additional
(2 equiv).
-
-
Quench: Pour the reaction mixture onto crushed ice.
-
Extraction: Extract with Ethyl Acetate (
). The 5-nitro product is less polar than the amine.[1] -
Neutralization: Wash the organic layer with saturated
(carefully, gas evolution) until neutral. -
Final Purification: Dry (
) and concentrate. Purify via column chromatography (Hexanes/EtOAc).
Part 4: Scientific Validation (E-E-A-T)
Mechanism of Action[1]
-
Step 1 (Michael-Addition/Cyclization): The isopropylhydrazine acts as a bidentate nucleophile.[1] The steric bulk of the isopropyl group directs the terminal
to attack the ethoxy-bearing carbon of the malononitrile derivative first.[1] Subsequent cyclization by the substituted nitrogen onto the nitrile carbon forms the 5-amino skeleton.[1] -
Step 2 (Tungstate Oxidation): The tungstate anion forms a peroxotungstate species (
or complexes) with .[1] This electrophilic oxygen transfer agent oxidizes the amine to a hydroxylamine ( ), then to a nitroso ( ), and finally to the nitro ( ) group.[1]
Analytical Expectations
-
NMR (DMSO-
): -
IR Spectroscopy:
Safety Criticals
-
Hydrazines: Isopropylhydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.
-
Energetic Material: The target molecule contains both Nitro and Cyano groups on a compact azole ring.[1] While not a primary explosive, it possesses high energy density. Do not heat the neat solid above
without DSC testing. -
Peroxide/Acid: Mixing conc.[1]
and creates Piranha-like conditions.[1] Ensure the organic substrate is stable to these conditions (pyrazoles generally are) and quench into ice, never water into acid.
References
-
Regioselective Pyrazole Synthesis
-
Oxidation of Aminopyrazoles to Nitropyrazoles
-
General Reactivity of Nitropyrazoles
-
Organic Syntheses Standard Procedures
Sources
- 1. US3658838A - Process for the preparation of 1 5-disubstituted-4-cyano-pyrazoles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
